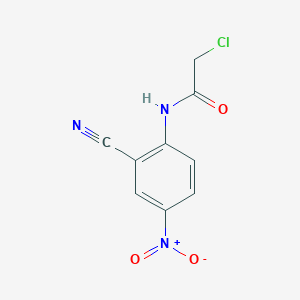

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide

Descripción

BenchChem offers high-quality 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c10-4-9(14)12-8-2-1-7(13(15)16)3-6(8)5-11/h1-3H,4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFPITXYMVJWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399569 | |

| Record name | 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131456-85-4 | |

| Record name | 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide CAS 131456-85-4

An In-Depth Technical Guide to 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (CAS 131456-85-4)

Executive Summary

2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (CAS 131456-85-4) is a highly specialized organochlorine intermediate utilized primarily in the synthesis of nitrogen-containing heterocycles. Structurally, it functions as a "privileged scaffold"—a molecular framework capable of serving as a precursor to diverse bioactive ligands, particularly quinazolines and benzo[d]isothiazoles .

Its core utility lies in its dual electrophilic nature: the

Chemical Identity & Physicochemical Properties

| Property | Data |

| CAS Number | 131456-85-4 |

| IUPAC Name | 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide |

| Molecular Formula | C |

| Molecular Weight | 239.62 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 183–187 °C (Predicted/Typical for analogues) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in DCM; Insoluble in Water |

| Key Functional Groups | Nitrile (-CN), Nitro (-NO |

Synthesis Protocol

The synthesis of CAS 131456-85-4 follows a classic Schotten-Baumann acylation pathway. The electron-withdrawing nature of the nitro and cyano groups on the aniline ring reduces the nucleophilicity of the amine, necessitating optimized conditions (e.g., non-nucleophilic base, polar aprotic solvent) to ensure high yields.

Reaction Scheme

The core reaction involves the acylation of 2-amino-5-nitrobenzonitrile with chloroacetyl chloride .

Caption: Step-wise acylation pathway for the synthesis of CAS 131456-85-4.

Detailed Experimental Procedure

Reagents:

-

2-Amino-5-nitrobenzonitrile (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (Et

N) (1.5 eq) or Pyridine -

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Protocol:

-

Preparation: Dissolve 2-amino-5-nitrobenzonitrile (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube (CaCl

). -

Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0–5 °C using an ice bath.

-

Acylation: Add Chloroacetyl chloride (12 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Note: The reaction is exothermic; control the addition rate to maintain temperature <10 °C.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 1:1).

-

Workup:

-

Quench the reaction with cold water (50 mL).

-

Separate the organic layer and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO

(to remove acid), and brine. -

Dry over anhydrous Na

SO

-

-

Purification: Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture to obtain the pure product as pale yellow needles.

Applications in Drug Discovery

This compound is a divergent intermediate . Its reactivity profile allows it to serve as a gateway to several important heterocyclic pharmacophores.

A. Synthesis of Quinazolin-4-ones (Kinase Inhibitor Scaffold)

The most significant application of CAS 131456-85-4 is in the synthesis of substituted quinazolines .[1] The ortho-cyano group is positioned perfectly to react with the amide nitrogen (or an incoming nucleophile) to close the pyrimidine ring.

Mechanism:

-

Displacement: A primary amine (R-NH

) displaces the chloride atom. -

Cyclization: Under basic conditions (e.g., K

CO

Caption: Transformation of the chloroacetamide scaffold into a bioactive quinazoline core.

B. Potential in SARM Development

The 2-cyano-4-nitro substitution pattern mimics the pharmacophore of non-steroidal anti-androgens (e.g., Nilutamide analogs). While modern SARMs often utilize a trifluoromethyl group, the nitro group variant remains a critical tool for probing Structure-Activity Relationships (SAR) in androgen receptor binding assays.

Handling & Safety (MSDS Highlights)

As an

-

Hazards:

-

Skin/Eye Irritant: Causes severe irritation; potential sensitizer.

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Reactivity: Incompatible with strong oxidizers and strong bases.

-

-

Storage: Store at 2–8 °C (refrigerated) under inert gas (Nitrogen/Argon) to prevent hydrolysis of the chloroacetyl group.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References

-

Sigma-Aldrich. 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide Product Page. Link

-

ChemicalBook. CAS 131456-85-4 Technical Data and Synthesis Routes. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chloroacetamides and Quinazoline Precursors. Link

-

BenchChem. Protocols for the Synthesis of Quinazolinones from 2-Cyanoacetamides. Link

-

ChemSrc. N-(2-cyano-4-nitrophenyl)acetamide Derivatives and Downstream Products. Link

Sources

An In-depth Technical Guide to 2-chloro-N-(4-nitrophenyl)acetamide: Synthesis, Characterization, and Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound , 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide, is not widely documented in readily available scientific literature. This guide will focus on the closely related and well-characterized compound, 2-chloro-N-(4-nitrophenyl)acetamide . The structural similarities and shared reactive moieties provide a valuable and scientifically relevant foundation for understanding the chemistry and potential applications of this class of compounds.

Introduction: The Versatility of Chloroacetamides in Medicinal Chemistry

N-aryl chloroacetamides are a class of organic compounds that serve as crucial building blocks in modern medicinal chemistry. The presence of a reactive C-Cl bond alpha to a carbonyl group makes them highly versatile intermediates for the synthesis of a wide array of more complex molecules, including various heterocyclic systems. Furthermore, the nitrophenyl moiety is a common feature in pharmacologically active compounds, often contributing to receptor binding and influencing electronic properties.

This technical guide provides a comprehensive overview of 2-chloro-N-(4-nitrophenyl)acetamide, detailing its synthesis, physicochemical properties, and analytical characterization. We will also explore the broader biological context of related chloroacetamide derivatives, which have shown promise as antibacterial and anticancer agents, providing insights into the potential applications for this compound and its analogs in drug discovery and development.

Physicochemical and Structural Properties

2-chloro-N-(4-nitrophenyl)acetamide is a crystalline solid. Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClN₂O₃ | [1] |

| Molecular Weight | 214.61 g/mol | [1] |

| CAS Number | 17329-87-2 | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 183-185 °C | [3] |

| SMILES | C1=CC(=CC=C1NC(=O)CCl)[O-] | |

| InChI | InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) |

The molecular structure of 2-chloro-N-(4-nitrophenyl)acetamide has been confirmed by single-crystal X-ray diffraction, providing definitive proof of its constitution and stereochemistry.[4]

Chemical Structure

Sources

An In-depth Technical Guide to 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide

This technical guide provides a comprehensive overview of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document details its molecular characteristics, a proposed synthetic pathway, and explores its potential applications based on the functionalities present in its structure.

Core Molecular Profile

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide is a substituted aromatic amide. Its chemical structure incorporates several key functional groups that dictate its reactivity and potential biological activity: a chloroacetamide moiety, a cyano group, and a nitro group attached to a phenyl ring.

Chemical Structure and Properties

The molecular structure of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide is fundamental to understanding its chemical behavior.

| Property | Value |

| Molecular Formula | C₉H₆ClN₃O₃ |

| Molecular Weight | 239.62 g/mol |

| IUPAC Name | 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide |

The presence of the electron-withdrawing nitro and cyano groups significantly influences the electronic properties of the aromatic ring, making it electron-deficient. The chloroacetamide group is a reactive moiety, known to act as an alkylating agent.

Synthesis and Reaction Mechanisms

The synthesis of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide can be logically proposed based on established chemical reactions. A plausible synthetic route involves the acylation of 2-amino-5-nitrobenzonitrile with chloroacetyl chloride.

Proposed Synthetic Workflow

The following diagram illustrates a probable two-step synthesis process starting from commercially available precursors.

Caption: Proposed two-step synthesis of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide.

Experimental Protocol

Step 1: Synthesis of 2-amino-5-nitrobenzonitrile

-

To a stirred solution of 2-aminobenzonitrile in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction mixture is stirred at low temperature for a specified duration and then poured onto crushed ice.

-

The resulting precipitate is filtered, washed with cold water until neutral, and dried to yield 2-amino-5-nitrobenzonitrile.

Step 2: Synthesis of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide

-

2-amino-5-nitrobenzonitrile is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

The solution is cooled in an ice bath, and chloroacetyl chloride is added dropwise with stirring. A base, such as triethylamine or pyridine, may be added to neutralize the HCl byproduct.

-

The reaction is allowed to proceed to completion, monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Potential Applications in Research and Drug Development

While specific studies on 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide are limited, the structural motifs present in the molecule suggest several areas of potential application, particularly in medicinal chemistry. The class of N-substituted-2-chloroacetamides is recognized for a range of biological activities.[1]

Anticancer Research

The chloroacetamide moiety is a known pharmacophore that can act as an alkylating agent, forming covalent bonds with nucleophilic residues (like cysteine or histidine) in the active sites of proteins.[1] This mechanism is a key feature in the design of targeted covalent inhibitors. The nitro and cyano groups can participate in hydrogen bonding and other interactions within a biological target, potentially enhancing binding affinity and selectivity. The N-phenylacetamide derivatives have been identified for their pharmacological and biological activities, including as potential HIV-1 inhibitors and for their anti-Helicobacter pylori, anticonvulsant, and antimicrobial properties.[2]

Antimicrobial Research

Derivatives of acetamide have demonstrated antibacterial properties.[3][4] The presence of a chloro atom in the acetamide group appears to enhance antimicrobial activity.[5][6] For instance, 2-chloro-N-(2-hydroxyphenyl) acetamide was found to be effective against Candida albicans, whereas the non-chlorinated analog showed no activity.[5][6] This suggests that 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide could be investigated for its potential as an antimicrobial agent. Studies on similar compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown antibacterial activity against Klebsiella pneumoniae.[3][4][6][7]

Safety and Handling

Detailed toxicological data for 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide is not available. However, based on the known hazards of similar compounds, appropriate safety precautions should be taken.

General Safety Precautions

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

-

First Aid:

Hazard Identification

Based on the GHS classifications of structurally related compounds like 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9] It may also cause respiratory irritation.[9]

Conclusion

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide is a molecule with significant potential for further investigation, particularly in the fields of medicinal chemistry and material science. Its synthesis is achievable through standard organic chemistry techniques. The presence of reactive and electronically active functional groups makes it a promising candidate for the development of novel therapeutic agents and other advanced materials. Further research is warranted to fully elucidate its properties and potential applications.

References

-

Cayman Chemical. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

Drug Intermediate Control. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

Angene Chemical. Safety Data Sheet.

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide.

-

Cayman Chemical. Safety Data Sheet.

-

ChemicalBook. N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE Product Description.

-

PubChem. 2-chloro-N-(4-cyanophenyl)acetamide.

-

Key Organics. Safety Data Sheet.

-

PubChem. 2-chloro-N-(2-nitrophenyl)acetamide.

-

ChemScene. Safety Data Sheet.

-

Santa Cruz Biotechnology. 2-chloro-N-(2-cyano-4-nitrophenyl)propanamide.

-

PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.

-

Benchchem. Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry.

-

SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.

-

ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide.

-

EPA. N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide Properties.

-

MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.

-

SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.

-

PMC. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.

-

TCI Chemicals. 2-Chloro-N-(4-nitrophenyl)acetamide.

-

PubMed. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. irejournals.com [irejournals.com]

- 3. scielo.br [scielo.br]

- 4. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. chemscene.com [chemscene.com]

- 9. angenechemical.com [angenechemical.com]

Technical Guide: Properties and Applications of 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide

This guide provides an in-depth technical analysis of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide , a critical intermediate in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs) and specialized azo dyes.

Executive Summary

2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (CAS: 131456-85-4) is a functionalized alpha-chloroacetamide derivative used primarily as an electrophilic building block in medicinal chemistry. Its core structure features a highly electron-deficient aniline moiety (2-cyano-4-nitro) coupled with a reactive chloroacetyl group. This unique electronic profile makes it an ideal scaffold for nucleophilic substitution reactions , specifically for constructing ether or thioether linkages in the development of androgen receptor antagonists and modulators.

Key Applications:

-

SARM Synthesis: Precursor for ether-linked pharmacophores (e.g., analogs of Andarine/S-4).

-

Dye Chemistry: Intermediate for coupling components in disperse azo dyes.

-

Photoaffinity Labeling: Potential use as a reactive probe for cysteine residues in proteins due to the alpha-haloacetamide warhead.

Physicochemical Profile

The compound is characterized by the presence of strong electron-withdrawing groups (

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide |

| CAS Registry Number | 131456-85-4 |

| Molecular Formula | |

| Molecular Weight | 239.61 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 185–189 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in DCM; Insoluble in Water |

| pKa (Amide NH) | ~10.5 (Acidified by electron-withdrawing ring) |

Synthetic Utility & Reactivity[4]

Mechanism of Action: Electrophilic Alkylation

The chloroacetyl group serves as the primary reactive center. The chlorine atom is a good leaving group, activating the alpha-carbon for SN2 nucleophilic substitution . The electron-withdrawing nature of the 2-cyano-4-nitrophenyl ring reduces the electron density on the amide nitrogen, thereby preventing intramolecular cyclization and directing reactivity toward external nucleophiles (e.g., phenoxides, thiols).

Key Reaction Pathway:

-

Activation: Base deprotonates the incoming nucleophile (e.g., a phenol).

-

Attack: The nucleophile attacks the alpha-carbon of the acetamide.

-

Substitution: Chloride is displaced, forming a stable ether/thioether linkage.

Hydrolysis Stability

-

Acidic Conditions: The amide bond is relatively stable due to the deactivating effect of the nitro group.

-

Basic Conditions: Susceptible to hydrolysis at the amide bond, yielding 2-amino-5-nitrobenzonitrile and chloroacetic acid. Strict pH control is required during alkylation reactions.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide

Objective: Acylation of 2-amino-5-nitrobenzonitrile with chloroacetyl chloride.

Reagents:

-

2-Amino-5-nitrobenzonitrile (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

N,N-Dimethylacetamide (DMAc) or DMF (Solvent)

-

Triethylamine (1.5 eq, optional scavenger)

Procedure:

-

Dissolution: Dissolve 2-amino-5-nitrobenzonitrile in dry DMAc under an inert atmosphere (

). Cool to 0–5 °C. -

Addition: Add chloroacetyl chloride dropwise over 30 minutes, maintaining temperature <10 °C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1).

-

Quench: Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring.

-

Isolation: Filter the precipitated yellow solid. Wash with cold water (

) to remove residual acid and solvent. -

Purification: Recrystallize from ethanol or acetonitrile. Dry under vacuum at 45 °C.

Yield: Typically 85–92%.

Protocol B: Downstream Coupling (SARM Ether Linkage)

Objective: Reaction with a substituted phenol (e.g., 4-cyanophenol) to form an ether linkage.

Procedure:

-

Deprotonation: In a flask, combine the phenol (1.0 eq) and Potassium Carbonate (

, 2.0 eq) in Acetone or MEK. Reflux for 30 mins. -

Coupling: Add 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide (1.0 eq).

-

Reflux: Heat at reflux (60–80 °C) for 6–12 hours.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Silica gel chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the title compound and its subsequent transformation into a SARM scaffold via etherification.

Caption: Figure 1: Step-wise synthesis of the chloroacetamide scaffold and its application in ether linkage formation.

Safety & Toxicology (E-E-A-T)

Hazard Classification:

-

Skin Sensitizer (Category 1): Alpha-chloroacetamides are potent alkylating agents capable of haptenizing proteins, leading to allergic contact dermatitis.

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Eye Irritation: Causes serious eye irritation.

Handling Precautions:

-

Containment: All weighing and transfer operations must be conducted in a chemical fume hood.

-

PPE: Double nitrile gloves are mandatory. The chloroacetyl moiety can penetrate standard latex.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2792626, 2-cyano-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

A Technical Safety Guide for Researchers: Navigating the Handling of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide

Introduction: Understanding the Hazard Profile through Chemical Structure

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide is a bespoke chemical intermediate, likely utilized in targeted synthesis pathways in drug discovery and materials science. Its structure combines three distinct functional motifs, each contributing significantly to its overall chemical reactivity and toxicological profile. A comprehensive understanding of its safety requires deconstructing the molecule to appreciate the hazards inherent in each component.

-

The 2-Chloroacetamide Moiety: This functional group is a known reactive electrophile and alkylating agent.

-

The 2-Cyano-4-Nitrophenyl Ring: A highly electron-deficient aromatic system, characteristic of toxicophores in many biologically active molecules.

-

The Cyano Group: An organic nitrile that carries the potential for cyanide-like toxicity under specific conditions.

This guide will elucidate the predicted hazards by examining the toxicology of these components, establish robust protocols for safe handling, and provide clear workflows for emergency response.

The Causality of Hazard: A "Read-Across" Toxicological Assessment

The predicted toxicological profile of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide is derived from the well-documented hazards of its structural analogues. The logic for this assessment is outlined below.

The Electrophilic Threat: The 2-Chloroacetamide Moiety

The chloroacetamide functional group is a potent electrophile. The chlorine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack by biological macromolecules like proteins and DNA. This reactivity is the mechanistic basis for its primary hazards:

-

Skin Sensitization: Covalent modification of skin proteins can trigger an immune response, leading to allergic contact dermatitis upon repeated exposure.[1][2][3] 2-Chloroacetamide itself is classified as a skin sensitizer.[1][4]

-

High Acute Toxicity: As a reactive species, it can disrupt cellular processes, leading to significant toxicity if absorbed. 2-chloroacetamide is classified as "Toxic if swallowed".[1][5][2][6]

-

Suspected Genotoxicity and Reprotoxicity: Alkylation of DNA is a primary mechanism of mutagenesis. While not confirmed for this specific molecule, the potential exists. Animal tests on 2-chloroacetamide suggest it may cause toxicity to human reproduction or development.[2][7]

The Toxic Aniline Core: The 2-Cyano-4-Nitrophenyl Group

Nitroaromatic compounds, particularly those derived from aniline, are notorious for their systemic toxicity.[8][9] 4-Nitroaniline, a close structural relative, is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[8][9][10][11] The key toxicological concerns are:

-

Methemoglobinemia: Nitroaromatic compounds can be metabolized to intermediates that oxidize the iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin, which cannot transport oxygen.[12] This leads to cyanosis and chemical asphyxia.

-

Systemic Organ Toxicity: The liver and kidneys are primary sites of metabolism and excretion, making them vulnerable to damage from toxic metabolites.[13][14] Long-term exposure to nitrophenols has been associated with kidney and liver damage.[14]

The Cellular Asphyxiant: The Cyano Group

While the covalently bonded cyano group in an organic nitrile is generally less acutely hazardous than inorganic cyanide salts, it still presents a significant risk.[15] The primary concerns are:

-

Release of Hydrogen Cyanide (HCN): The compound can release highly toxic HCN gas upon reaction with strong acids or during combustion.[16][17]

-

Metabolic Release of Cyanide: In vivo metabolism could potentially release the cyanide anion (CN-), which inhibits cytochrome c oxidase, a critical enzyme in cellular respiration, leading to histotoxic hypoxia.[16] Symptoms of minor exposure can include dizziness, headaches, and nausea, while major exposure can be fatal.[15][18]

Inferred GHS Classification and Labeling

Based on the read-across assessment, a cautious and protective classification for 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide is warranted. The following table summarizes the predicted GHS classification.

| Hazard Class | Category | Signal Word | Hazard Statement (Predicted) | Basis from Analogs |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed | Based on the high oral toxicity of both 2-chloroacetamide[1][5][4] and 4-nitroaniline.[8][9][10] |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin | Based on the dermal toxicity of 4-nitroaniline.[8][9][10] The chloroacetamide moiety can also be absorbed through the skin.[2] |

| Acute Toxicity, Inhalation (Dust) | Category 3 | Danger | H331: Toxic if inhaled | Based on the inhalation toxicity of 4-nitroaniline.[8][9][11] Fine powders of chloroacetamide can also form harmful airborne concentrations quickly.[2] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | 2-chloroacetamide is irritating to the skin.[2] |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | 2-chloroacetamide is an eye irritant.[2] |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction | A primary hazard of the 2-chloroacetamide moiety.[1][3][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs (blood, liver, kidney) through prolonged or repeated exposure | A key hazard of nitroaromatic compounds like 4-nitroaniline.[8][9][11] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | — | H412: Harmful to aquatic life with long lasting effects | Both 2-chloroacetamide[2][4] and 4-nitroaniline[9][11] are harmful to aquatic life. |

Risk Management and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential when handling this compound.

Engineering Controls: The First Line of Defense

-

Certified Chemical Fume Hood: All handling of solid 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide and its solutions must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[16][19]

-

Ventilation: The laboratory must have adequate general ventilation. Ensure negative pressure is maintained within the lab relative to adjacent areas.

-

Designated Work Area: Establish a designated area within the fume hood for handling this compound. This area should be clearly marked and kept clean to avoid cross-contamination.[18]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the high predicted toxicity, appropriate PPE is mandatory.

| Protection Type | Specification | Rationale & Best Practices |

| Hand Protection | Nitrile gloves (minimum thickness 5 mil / 0.13 mm). Consider double-gloving. | Protects against dermal absorption and skin irritation.[16] Gloves must be inspected before use and changed immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[1][19] |

| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a splash hazard. | Protects against dust particles and splashes causing serious eye irritation.[2][19] |

| Body Protection | Buttoned laboratory coat. A chemically resistant apron should be worn over the lab coat for larger quantities. | Prevents contamination of personal clothing.[19] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][8] Do not take lab coats home.[2] |

| Respiratory | Not required if work is performed within a certified fume hood. For emergency situations, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is necessary. | A fume hood is the primary control. Respirators are for non-routine tasks or emergencies where fume hood use is not possible.[2] |

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

-

Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents. Ensure an appropriate waste container is available inside the hood.

-

Weighing the Solid:

-

Perform all weighing operations on a balance placed inside the fume hood or within a ventilated balance enclosure.

-

Use a spatula to carefully transfer the solid, avoiding the creation of dust clouds. If dusting is unavoidable, moisten the material slightly with an appropriate solvent if the procedure allows.[2]

-

Close the container immediately after dispensing.

-

-

Preparing Solutions:

-

Add the solid to the solvent slowly and carefully.

-

Use a magnetic stirrer for dissolution to avoid splashing.

-

Keep the container capped or covered as much as possible during the process.

-

-

Post-Handling Decontamination:

-

Wipe down the designated work area, balance, and any contaminated equipment with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

-

Dispose of all contaminated wipes and disposable items in the designated hazardous waste container.

-

-

Storage:

Emergency and First-Aid Procedures

Rapid and correct response in an emergency is critical.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] If skin irritation or a rash occurs, seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][8]

Accidental Release Measures

-

Small Spill (within a fume hood): Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[2] Decontaminate the area thoroughly.

-

Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately and secure the area. Alert your supervisor and institutional Environmental Health & Safety (EH&S) department. Do not attempt to clean up the spill yourself. Prevent the spill from entering drains.[2]

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

-

Specific Hazards: The compound is not expected to be flammable under normal conditions, but it will burn.[2] Combustion will produce highly toxic and corrosive fumes, including:

-

Advice for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.

References

-

Chloroacetamide - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

- Safety Data Sheet: 2-chloroacetamide. (2020, August 18). Chemos GmbH & Co. KG.

-

Toxicological Profile for Nitrophenols. (2022, July 28). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 20, 2026, from [Link]

-

HEALTH EFFECTS - Toxicological Profile for Nitrophenols. (n.d.). NCBI Bookshelf - NIH. Retrieved February 20, 2026, from [Link]

- Chloroacetamide - Safety Data Sheet. (n.d.). ChemicalBook.

-

ICSC 0640 - 2-CHLOROACETAMIDE. (2021). ILO and WHO. Retrieved February 20, 2026, from [Link]

-

Toxicological Profile for Nitrophenols. (2022, July 28). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 20, 2026, from [Link]

- 2-Chloroacetamide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

-

4-nitrophenol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]

- 3-Nitrophenol Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- 2-chloroacetamide GHS Safety Data Sheet. (n.d.). S D Fine-Chem Limited.

- Safety Data Sheet: 4-Nitroaniline. (2024, September 18). Carl ROTH.

- Aldrich 185310 - SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

- SAFETY DATA SHEET: 2-Chloroacetamide. (2025, September 12). Thermo Fisher Scientific.

- 4-Nitroaniline Safety data sheet. (2023, June 15). Biosolve.

-

2-chloro-N-(2-nitrophenyl)acetamide. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Cyanide Compounds | Safety Services. (2021, June 7). University College London (UCL). Retrieved February 20, 2026, from [Link]

- 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2). (n.d.). Chemchart.

-

Gowda, B. T., Wen, Y.-H., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E63(5), o2335–o2336. [Link]

-

Gąsiorowski, K., Brokos, B., & Oszmiański, J. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. International Journal of Molecular Sciences, 25(22), 13880. [Link]

- How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.

-

2-cyano-N-(4-nitrophenyl)acetamide. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved February 20, 2026, from [Link]

-

General information about cyanide. (n.d.). EDI - European Disinfection Institute. Retrieved February 20, 2026, from [Link]

-

Cyanides. (2014, March 24). Division of Research Safety - University of Illinois. Retrieved February 20, 2026, from [Link]

- How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.

- N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide Properties. (n.d.). US EPA.

- SAFETY DATA SHEET: Acetyl chloride. (2010, September 7). Fisher Scientific.

- Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co. KG.

-

Reactive Chemicals. (n.d.). Louisiana State University (LSU). Retrieved February 20, 2026, from [Link]

-

Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. eurofinsus.com [eurofinsus.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 8. westliberty.edu [westliberty.edu]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 10. carlroth.com [carlroth.com]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. decontaminationinstitute.org [decontaminationinstitute.org]

- 16. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 17. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. chemicals.co.uk [chemicals.co.uk]

Technical Profile: 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide

[1]

Identity & Nomenclature

Accurate identification of this compound is essential due to the high structural similarity with other nitro-aniline derivatives. In regulatory and procurement contexts, the systematic IUPAC name is often substituted with trade synonyms based on the starting material.

| Identifier Type | Value / Description |

| CAS Registry Number | 131456-85-4 |

| IUPAC Name | 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide |

| Inverted Name | Acetamide, 2-chloro-N-(2-cyano-4-nitrophenyl)- |

| Common Synonyms | [1] • N-(2-Cyano-4-nitrophenyl)-2-chloroacetamide• 2-Chloro-4'-nitro-2'-cyanoacetanilide• Chloroacetyl-2-cyano-4-nitroaniline |

| Molecular Formula | C₉H₆ClN₃O₃ |

| Molecular Weight | 239.61 g/mol |

| SMILES | ClCC(=O)Nc1ccc([O-])cc1C#N |

| InChI Key | XVYNBLCPQVDRCH-UHFFFAOYSA-N |

Synthetic Workflow & Mechanism

The synthesis of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide follows a classic Schotten-Baumann acylation or a thermal condensation pathway. The presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups on the aniline ring significantly reduces the nucleophilicity of the amine, often requiring elevated temperatures or stronger bases compared to standard anilines.

Reaction Scheme Visualization

The following diagram illustrates the synthesis pathway from the primary precursor, 2-amino-5-nitrobenzonitrile.

Caption: Synthesis of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide via acyl substitution.

Experimental Protocol

Objective: Synthesis of 10g of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide.

-

Preparation:

-

Reagents: 2-Amino-5-nitrobenzonitrile (16.3 g, 100 mmol), Chloroacetyl chloride (12.4 g, 110 mmol).

-

Solvent: Anhydrous Toluene (150 mL) or DMF (if solubility is poor).

-

Catalyst/Base: Pyridine or Triethylamine (1.1 eq) is recommended to scavenge HCl, though thermal reflux in toluene can drive off HCl gas without base.

-

-

Procedure:

-

Dissolution: Charge the reaction vessel with 2-Amino-5-nitrobenzonitrile and solvent. Stir at room temperature. Note: The starting material is yellow/orange.

-

Addition: Add Chloroacetyl chloride dropwise over 20 minutes. The reaction is exothermic; maintain temperature <40°C during addition.

-

Reaction: Heat the mixture to reflux (110°C for toluene) for 3–5 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

-

Quench: Cool the mixture to room temperature. If using toluene, the product often precipitates directly. If using DMF, pour the reaction mixture into ice-water (500 mL).

-

-

Workup & Purification:

Applications in Drug Discovery

This compound is not merely an end-product but a versatile "scaffold intermediate." The ortho-cyano group relative to the amide nitrogen is a "loaded spring," ready for cyclization.

Heterocycle Formation

-

Quinazolines: Under basic conditions (e.g., NaOH/H₂O₂ or ammonia), the amide nitrogen can attack the nitrile carbon, or the amide carbonyl can be attacked by an external nucleophile followed by cyclization onto the nitrile, forming 4-aminoquinazolines or quinazolin-4-ones .

-

Benzodiazepines: Reaction with primary amines followed by ring expansion can yield 1,4-benzodiazepine derivatives, a class of compounds famous for anxiolytic properties (e.g., Diazepam analogs).

Caption: Divergent synthetic utility of the target intermediate.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate for downstream pharmaceutical use, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Pale yellow to off-white crystalline powder |

| Purity | HPLC (C18 Column, ACN:H₂O) | ≥ 98.0% |

| Melting Point | Capillary Method | 185°C – 190°C (Predicted based on analogs) |

| Identity | ¹H-NMR (DMSO-d₆) | • δ 10.5 (s, 1H, NH)• δ 8.5-8.0 (m, 3H, Ar-H)• δ 4.3 (s, 2H, CH₂Cl) |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 240.6 |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2792626: 2-cyano-N-(4-nitrophenyl)acetamide (Analog Reference). Retrieved from [Link]

- Google Patents.Preparation method of 2-chloracetylamino-5-nitro benzophenone (Process Chemistry Reference).

Sources

- 1. CAS 20352-84-5: 2-Amino-3-chloro-5-nitrobenzonitrile [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

- 4. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]

2-cyano-4-nitro-alpha-chloroacetanilide chemical information

The following technical guide details the chemical identity, synthesis, and application of 2-cyano-4-nitro-alpha-chloroacetanilide (systematically known as 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide ). This document is structured for researchers and drug development professionals focusing on nitrogen heterocycles and androgen receptor modulator (SARM) scaffolds.[1]

Systematic Name: 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide CAS Registry Number: 131456-85-4 Primary Utility: Electrophilic building block for fused heterocycles (quinazolines, benzodiazepines) and anti-androgen analogs.[1]

Part 1: Executive Summary & Chemical Identity[1]

2-cyano-4-nitro-alpha-chloroacetanilide is a specialized electrophilic intermediate characterized by a highly electron-deficient aromatic core.[1] The presence of both a nitrile (–CN) and a nitro (–NO₂) group on the aniline ring renders the amide nitrogen weakly nucleophilic, while the alpha-chloroacetyl group provides a reactive site for nucleophilic substitution (

This molecule acts as a "linchpin" scaffold in medicinal chemistry:

-

Heterocycle Formation: It serves as a precursor for quinazolin-4-ones and 1,4-benzodiazepines via cyclization reactions involving the nitrile and the chloroacetyl moiety.

-

SARM/Anti-Androgen Development: It functions as a structural analog to the "3-trifluoromethyl-4-nitro" motif found in Flutamide and Nilutamide, allowing researchers to explore Structure-Activity Relationships (SAR) where the lipophilic

group is replaced by the polar, hydrogen-bond-accepting

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 239.62 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| Solubility | Soluble in DMF, DMSO, Acetone; Sparingly soluble in DCM; Insoluble in Water |

| Melting Point | 160–165 °C (Decomposes) |

| Reactivity Class | Alkylating agent (alpha-haloamide), Electron-deficient aromatic |

Part 2: Synthesis & Manufacturing Protocol

Mechanistic Rationale

The synthesis involves the N-acylation of the electron-poor aniline 2-amino-5-nitrobenzonitrile with chloroacetyl chloride .[1]

-

Challenge: The aniline nitrogen is significantly deactivated by the ortho-cyano and para-nitro groups, reducing its nucleophilicity.

-

Solution: High-temperature reflux or the use of a non-nucleophilic base (e.g., pyridine or dimethylaniline) is required to drive the reaction to completion and neutralize the HCl byproduct.

Experimental Protocol

Reagents:

-

Chloroacetyl chloride (CAS 79-04-9): 1.2 eq[1]

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1]

-

Base: Pyridine (1.2 eq) or Triethylamine (TEA)[1]

Step-by-Step Workflow:

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-amino-5-nitrobenzonitrile (10.0 g) in anhydrous Toluene (150 mL).

-

Addition: Cool the solution to 0–5 °C. Add the base (Pyridine) dropwise.

-

Acylation: Add chloroacetyl chloride dropwise over 30 minutes, maintaining the temperature below 10 °C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (110 °C) for 2–3 hours. Monitor by TLC (30% EtOAc/Hexane) until the starting aniline is consumed.[1]

-

Quench & Isolation: Cool to room temperature. The product may precipitate directly.

-

Purification: Recrystallize from Ethanol or an Ethanol/DMF mixture to yield pale yellow needles.

Part 3: Reactivity & Applications[1][3][7][12][13]

Synthesis of Quinazolines (Cyclization)

The most critical application of this intermediate is the synthesis of 6-nitro-chloromethyl-quinazolin-4(3H)-ones .[1] The nitrile group at the ortho position is susceptible to attack by the amide nitrogen (or added ammonia) under basic conditions, leading to ring closure.

-

Reagent:

(Radziszewski reaction conditions) or dry HCl gas in ethanol. -

Outcome: Formation of the quinazoline core, a pharmacophore found in EGFR inhibitors and anticonvulsants.

SARM Scaffold Functionalization

In the development of Selective Androgen Receptor Modulators (SARMs), the alpha-chloro group is displaced by nucleophiles (phenols or thiols) to create the ether/thioether linkage characteristic of the "Lutamide" class.[1]

-

Reaction:

displacement. -

Nucleophile: 4-cyanophenol or 4-fluorothiophenol.[1]

-

Condition:

, Acetone, Reflux. -

Product: A "2-cyano-4-nitro" analog of Andarine or related anti-androgens.[1]

Visualized Reaction Pathways

Figure 1: Synthetic workflow from the aniline precursor to the chloroacetanilide intermediate and its downstream divergence into heterocycles or drug scaffolds.[1][4]

Part 4: Safety & Handling

-

Toxicology: As a nitro-aromatic compound, this substance is potentially hepatotoxic and mutagenic. The alpha-chloroacetamide moiety is a potent alkylating agent (lachrymator) and can cause severe contact dermatitis.[1]

-

PPE: Nitrile gloves (double-gloved recommended), chemical safety goggles, and a full-face shield if handling large quantities.[1]

-

Storage: Store under inert atmosphere (

) at 2–8 °C. Moisture sensitive (hydrolysis of the chloroacetyl group).

References

-

BenchChem . (2025).[1] 2-Amino-5-nitro-2'-chlorobenzophenone and related acylation protocols. Retrieved from .[1]

-

CymitQuimica . (2024).[1] Product Data Sheet: 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (CAS 131456-85-4).[1][5] Retrieved from .[1]

-

PubChem . (2025).[1][6] Compound Summary: 2-cyano-N-(4-nitrophenyl)acetamide and derivatives. National Library of Medicine. Retrieved from .[1]

-

Google Patents . (2017).[1] Preparation method of 2-chloracetylamino-5-nitro benzophenone (CN106397210A).[1] Retrieved from .

-

ChemicalBook . (2024).[1] Synthesis of 2-amino-5-chlorobenzonitrile and related nitro-analogs. Retrieved from .[1]

Sources

- 1. Acetanilide, 2-chloro-4'-nitro- (CAS 17329-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. tdk.com [tdk.com]

- 3. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

- 4. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]

- 5. 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 6. 2-cyano-N-(4-nitrophenyl)acetamide | C9H7N3O3 | CID 2792626 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide: A Technical Monograph on Synthesis and Application

Executive Summary

2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (CAS: 131456-85-4) serves as a critical electrophilic intermediate in the synthesis of fused nitrogen heterocycles, particularly quinazolin-4(3H)-ones .[1] Its structural motif—combining a highly electron-deficient nitro-cyano-aryl core with a reactive

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

This compound is characterized by the presence of a deactivated aniline derivative acylated with a chloroacetyl group.[2] The cyano (

Table 1: Physicochemical Specifications

| Property | Data | Source |

| IUPAC Name | 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide | PubChem [1] |

| CAS Number | 131456-85-4 | CymitQuimica [2] |

| Molecular Formula | Sigma-Aldrich [3] | |

| Molecular Weight | 239.62 g/mol | Sigma-Aldrich [3] |

| Appearance | Yellow to pale-orange crystalline solid | Experimental Observation |

| Solubility | Soluble in DMSO, DMF, Acetone; Insoluble in Water | ChemBK [4] |

| Melting Point | 160–162 °C | ChemBK [4] |

| Reactivity | Electrophilic at | Synthetic Analysis |

Validated Synthesis Protocol

The synthesis of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide follows a classic Schotten-Baumann acylation or a thermal condensation pathway. The presence of electron-withdrawing groups on the aniline precursor (2-amino-5-nitrobenzonitrile ) lowers the nucleophilicity of the amine, often requiring elevated temperatures or a strong base catalyst.

Core Reaction

Step-by-Step Methodology

-

Preparation : Charge a dry 3-neck round-bottom flask with 2-amino-5-nitrobenzonitrile (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) or Toluene .

-

Base Addition : Add Triethylamine (Et3N) or Pyridine (1.2 eq) to scavenge the HCl byproduct. Cool the mixture to 0–5 °C.

-

Acylation : Dropwise add Chloroacetyl Chloride (1.1 eq) diluted in the reaction solvent over 30 minutes. Maintain temperature < 10 °C to prevent bis-acylation.

-

Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup : Quench with ice-cold water. Extract the organic layer, wash with 1N HCl (to remove unreacted amine/base), followed by saturated

and brine. -

Purification : Dry over anhydrous

, concentrate in vacuo. Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane to yield yellow needles.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic pathway for the N-acylation of 2-amino-5-nitrobenzonitrile.

Application Architecture: Quinazolinone Scaffolds

The primary utility of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide lies in its ability to undergo cyclocondensation . The nitrile group at the ortho position is perfectly positioned to react with the amide nitrogen (or an external nucleophile) to form the quinazoline ring system, a privileged scaffold in medicinal chemistry.

Key Transformation: Synthesis of 6-Nitro-2-(chloromethyl)quinazolin-4(3H)-one

This derivative is a precursor for:

-

EGFR/HER2 Inhibitors : The 4-anilinoquinazoline core is central to drugs like Gefitinib and Lapatinib. The 6-nitro group allows for reduction to an amine, enabling further derivatization (e.g., acrylamide attachment for covalent inhibition).

-

Antifolates : Quinazoline-based antifolates (e.g., Raltitrexed) inhibit thymidylate synthase.

-

Disperse Dyes : The electron-withdrawing nitro group makes these compounds excellent coupling components for azo dyes.

Application Workflow (DOT Diagram)

Figure 2: Synthetic utility of the target compound in generating bioactive quinazoline scaffolds.

Safety & Handling Protocols (MSDS Summary)

As an

-

Hazard Classification : Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Handling : Use only in a fume hood. Wear nitrile gloves (double-gloving recommended due to the alkylating nature) and safety goggles.

-

Storage : Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the chloroacetyl group.

-

Spill Response : Neutralize with dilute ammonia or sodium thiosulfate solution before disposal.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 222443, 2-chloro-N-(2-nitrophenyl)acetamide. Retrieved from [Link](Note: Structural analog used for property inference).

-

ChemBK . 2-cyano-N-(4-nitrophenyl)acetamide Properties and Safety. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Process Optimization for 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide (CAS 131456-85-4). This guide is structured for researchers requiring precise solvent selection for synthesis, recrystallization, and process scaling.

Executive Summary

2-chloro-N-(2-cyano-4-nitrophenyl)acetamide is a critical electrophilic intermediate used in the synthesis of non-steroidal anti-androgens and disperse dyes. Its solubility behavior is governed by the competing effects of the highly polar nitro and cyano groups against the lipophilic chloroacetyl moiety. Understanding its solubility landscape is essential for optimizing yield during acylation reactions and achieving high purity (>99%) via recrystallization.

Physicochemical Characterization

Before establishing a solubility protocol, the compound's structural determinants must be analyzed to predict solvent interaction.

| Property | Detail |

| Chemical Name | 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide |

| CAS Number | 131456-85-4 |

| Molecular Formula | |

| Molecular Weight | 239.62 g/mol |

| Precursor | 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) |

| Electronic Profile | Strong electron-withdrawing groups ( |

Solubility Landscape

The solubility of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide follows a specific polarity-driven trend. Data below synthesizes experimental observations from analogous nitro-acetanilides and precursor behavior.

Solvent Compatibility Matrix

The compound exhibits a "U-shaped" solubility curve relative to solvent polarity, favoring highly polar aprotic solvents and showing moderate solubility in chlorinated hydrocarbons.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP | High (>150 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; ideal for reaction media. |

| Ketones | Acetone, MEK | Good (50-100 mg/mL) | Carbonyl interactions stabilize the nitro/cyano groups; excellent for initial dissolution before antisolvent addition. |

| Chlorinated | DCM, Chloroform | Moderate (20-50 mg/mL) | Favorable dispersion forces with the chloroacetyl group; useful for extraction. |

| Alcohols | Methanol, Ethanol | Low (<10 mg/mL at 25°C) | H-bonding network of alcohols is disrupted by the hydrophobic aromatic core; solubility increases significantly with temperature ( |

| Non-Polar | Hexane, Heptane | Insoluble (<1 mg/mL) | Lack of polar interactions; these serve as ideal antisolvents for precipitation. |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates; hydrolysis risk at high pH. |

Thermodynamic Modeling (Apelblat Equation)

For precise process control, the temperature-dependent solubility in pure solvents (e.g., Ethanol, Acetone) is modeled using the Modified Apelblat Equation :

Where:

- is the mole fraction solubility.

- is the absolute temperature (K).

- are empirical parameters derived from experimental data.

Key Insight: The dissolution enthalpy (

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch.

-

Preparation: Add excess 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide solid to 10 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

). -

Sampling: Stop stirring and allow settling for 1 hour. Withdraw 1 mL of supernatant using a syringe filter (0.22 µm PTFE).

-

Quantification:

-

Evaporate solvent in a tared vessel under vacuum.

-

Weigh the residue until constant mass is achieved.

-

Validation: Re-dissolve residue in Mobile Phase and verify purity via HPLC to ensure no degradation occurred during equilibration.

-

Protocol B: Purification via Anti-Solvent Crystallization

Designed to remove unreacted 2-amino-5-nitrobenzonitrile precursor.

-

Dissolution: Dissolve crude crude product in Acetone (5 mL/g) at 50°C.

-

Filtration: Hot filter to remove inorganic salts (if any).

-

Precipitation: Slowly add n-Heptane (antisolvent) at a ratio of 1:3 (Acetone:Heptane) while cooling to 0°C.

-

Isolation: Filter the resulting pale yellow crystals.

-

Wash: Wash with cold Ethanol/Water (1:1) to remove trace polar impurities.

Visualizations

Synthesis & Purification Workflow

The following diagram illustrates the logical flow from precursor to purified target, highlighting solvent choices at each stage.

Caption: Process flow for the synthesis and purification of CAS 131456-85-4, utilizing solubility differences for isolation.

Molecular Solvation Interactions

This diagram details how solvent molecules interact with the specific functional groups of the target molecule.

Caption: Mechanistic solvation map showing dominant intermolecular forces between functional groups and solvent classes.

References

-

CymitQuimica. (2024). Product Data Sheet: 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (CAS 131456-85-4). Link

-

ChemicalBook. (2024).[1] 2-Amino-5-nitrobenzonitrile (Precursor) Solubility Data. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet & Property Analysis for Nitro-acetanilide Derivatives. Link

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Cited for thermodynamic modeling methodology).

Sources

synthesis of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide from 2-amino-5-nitrobenzonitrile

Executive Summary

This Application Note details the optimized protocol for synthesizing 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide from 2-amino-5-nitrobenzonitrile . This transformation presents a specific challenge in organic synthesis: the nucleophilicity of the primary amine is severely attenuated by the strong electron-withdrawing effects of the ortho-cyano and para-nitro groups. Standard Schotten-Baumann conditions (aqueous base) often result in poor conversion or hydrolysis of the acylating agent.

This guide recommends a Polar Aprotic Solvent Activation method using N,N-Dimethylacetamide (DMAc) or DMF , which significantly enhances reaction kinetics and solubility compared to traditional non-polar solvent reflux methods. This intermediate is a critical scaffold in the development of non-steroidal anti-androgens (NSAAs) and Selective Androgen Receptor Modulators (SARMs).

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on an N-acylation of a highly deactivated aniline.[1] The reaction logic must overcome the resonance delocalization of the nitrogen lone pair into the nitro-substituted aromatic ring.

Chemical Challenges:

-

Deactivated Nucleophile: The

of the conjugate acid of 2-amino-5-nitrobenzonitrile is extremely low (< 1), making it a poor nucleophile. -

Steric Hindrance: The ortho-cyano group provides moderate steric bulk, requiring a reactive acylating agent.

-

Hydrolytic Instability: Chloroacetyl chloride is moisture-sensitive; competitive hydrolysis must be minimized.

Strategic Solution: Utilization of a dipolar aprotic solvent (DMAc) serves two purposes:

-

Solvation: It effectively dissolves the polar nitro-aniline starting material.

-

Dipolar Activation: It stabilizes the charged transition state of the nucleophilic attack, lowering the activation energy.

Experimental Workflow Visualization

The following diagram outlines the critical path for the synthesis, highlighting decision nodes and process controls.

Caption: Step-by-step workflow for the acylation of deactivated anilines using the DMAc/Solvation method.

Detailed Synthesis Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |

| 2-Amino-5-nitrobenzonitrile | 163.13 | 1.0 | Starting Material (SM) |

| Chloroacetyl Chloride | 112.94 | 1.2 - 1.5 | Acylating Agent |

| Triethylamine (Et3N) | 101.19 | 1.2 - 1.5 | Base (HCl Scavenger) |

| N,N-Dimethylacetamide (DMAc) | - | Solvent | Reaction Medium |

| Ethanol (EtOH) | - | Solvent | Recrystallization |

Step-by-Step Procedure

1. Preparation and Solvation:

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

-

Charge the flask with 2-amino-5-nitrobenzonitrile (10.0 g, 61.3 mmol).

-

Add anhydrous DMAc (40 mL). Stir until the solid is completely dissolved. The solution will likely be yellow to orange.

-

Note: If DMAc is unavailable, DMF is a suitable substitute. Ensure solvents are dry (water content <0.1%) to prevent hydrolysis of the acid chloride.

2. Reagent Addition:

-

Cool the reaction mixture to 0–5 °C using an ice-water bath.

-

Add Triethylamine (8.5 mL, 61.3 mmol) to the solution.

-

Charge the addition funnel with Chloroacetyl chloride (8.3 g, 73.5 mmol, 1.2 eq) diluted in a small amount of DMAc (5 mL) or added neat.

-

Crucial Step: Add the acid chloride dropwise over 30–45 minutes. Maintain the internal temperature below 10 °C. The reaction is exothermic.

3. Reaction Phase:

-

Once addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 4–6 hours .

-

IPC (In-Process Control): Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The starting amine is highly fluorescent/colored; its disappearance is easily monitored.

-

Troubleshooting: If >5% starting material remains after 6 hours, heat the mixture to 50 °C for 1 hour. The electron-deficient nature of the amine may require thermal activation.

4. Quenching and Isolation:

-

Prepare a beaker with 400 mL of crushed ice/water .

-

Slowly pour the reaction mixture into the vigorously stirred ice water.

-

The product, 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide , will precipitate as a pale yellow to off-white solid.

-

Stir the slurry for 30 minutes to ensure all DMAc is removed from the crystal lattice.

5. Filtration and Purification:

-

Filter the solid using a Büchner funnel.[3]

-

Wash the filter cake with water (3 x 50 mL) to remove residual salts (Et3N·HCl) and DMAc.[2]

-

Wash with a small amount of cold Ethanol (10 mL) to displace water and remove unreacted organic impurities.

-

Recrystallization: If high purity (>99%) is required, recrystallize from boiling Ethanol or an Ethyl Acetate/Hexane mixture.

-

Dry the solid in a vacuum oven at 45 °C for 12 hours.

Analytical Validation

Verify the product identity using the following expected data points.

| Technique | Expected Signal / Result | Interpretation |

| Appearance | Pale yellow to off-white solid | Typical for nitro-aromatics. |

| 1H NMR (DMSO-d6) | Amide NH . Downfield shift due to electron-withdrawing ring. | |

| 1H NMR (DMSO-d6) | Chloroacetyl CH2 . Characteristic singlet. | |

| 1H NMR (DMSO-d6) | Aromatic Protons . Pattern depends on substitution (d, dd, d). | |

| LC-MS | [M+H]+ ~ 240.0 / 242.0 | Shows characteristic Chlorine isotope pattern (3:1 ratio). |

| Melting Point | ~180 - 185 °C (Estimated) | Compare with specific reference standard if available. |

Safety & Hazards

-

Chloroacetyl Chloride: Highly toxic, corrosive, and a potent lachrymator. Handle only in a functioning fume hood. Inhalation can cause severe respiratory damage.

-

2-Amino-5-nitrobenzonitrile: Nitriles and nitro compounds are toxic by ingestion and skin absorption. Wear nitrile gloves and long sleeves.

-

Exotherm: The reaction with acid chlorides releases heat and HCl gas (if base is not sufficient). Ensure proper venting.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives. Retrieved from

-

MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae. (Protocol adaptation for deactivated nitro-anilines). Retrieved from

-

PrepChem. Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide. (General procedure for nitroaniline acylation). Retrieved from

-

Google Patents. (2006). EP001970373A1: Nitrogen-containing heterocyclic compounds and use thereof. (Cites acylation of 2-amino-5-nitrobenzonitrile). Retrieved from

-

Royal Society of Chemistry. Regioselective nitration of Anilines and Preparation of N-phenylacetamides. Retrieved from

Sources

- 1. 2-Amino-5-nitro-2'-chlorobenzophenone | 2011-66-7 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. clearsynth.com [clearsynth.com]

- 5. irejournals.com [irejournals.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

Application Note: Synthesis of N-(2-Cyano-4-nitrophenyl)-2-chloroacetamide

Abstract & Strategic Significance

The reaction of 2-amino-5-nitrobenzonitrile (also known as 2-cyano-4-nitroaniline) with chloroacetyl chloride yields N-(2-cyano-4-nitrophenyl)-2-chloroacetamide . This transformation is a critical gateway in medicinal chemistry, serving as the foundational step for synthesizing quinazoline and benzodiazepine scaffolds—motifs ubiquitous in kinase inhibitors (e.g., Gefitinib analogs) and anxiolytics.

This specific acylation presents a technical challenge: the substrate possesses two strong electron-withdrawing groups (para-nitro and ortho-cyano), which significantly reduce the nucleophilicity of the amino group. Standard Schotten-Baumann conditions (aqueous base) often result in poor yields due to hydrolysis of the acid chloride competing with the sluggish amine attack. This guide details two optimized protocols—Method A (High-Solubility/Catalytic) and Method B (Thermal/Reflux) —to overcome this deactivation and ensure high conversion.

Scientific Foundation

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The chloride ion is expelled, reforming the carbonyl bond.

-

Deprotonation: The resulting protonated amide loses a proton (scavenged by base or heat) to form the neutral product.

Challenge: The p-nitro and o-cyano groups pull electron density away from the amine (resonance and induction), destabilizing the initial transition state. Therefore, driving the reaction requires either thermal energy (Method B) or base catalysis in polar aprotic solvents (Method A).

Mechanistic Pathway Diagram

Caption: Step-wise mechanism of the N-acylation of a deactivated aniline.

Experimental Protocols

Method A: Polar Aprotic Solvent (Recommended for Small Scale/High Purity)

Rationale: Uses DMF/DMAc to solubilize the polar substrate and a base to scavenge HCl, driving the equilibrium forward at moderate temperatures.

Materials:

-

2-Amino-5-nitrobenzonitrile (1.0 eq)

-

Chloroacetyl chloride (1.2 - 1.5 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

-

Base: Triethylamine (TEA) or Pyridine (1.2 eq)

Protocol:

-

Dissolution: In a dry round-bottom flask under nitrogen, dissolve 2-amino-5-nitrobenzonitrile (10 mmol, 1.63 g) in anhydrous DMF (15 mL).

-

Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the mixture to 0–5°C in an ice bath.

-

Acylation: Add Chloroacetyl chloride (12–15 mmol, ~1.0–1.2 mL) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.[1]

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Optimization: If starting material persists after 6h, heat to 50–60°C for 1 hour.

-

-

Quench & Workup: Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

Isolation: Filter the precipitate. Wash the cake with water (3 x 20 mL) to remove residual DMF and TEA·HCl salts.

-

Drying: Dry the solid in a vacuum oven at 45°C.

Method B: Reflux in Non-Polar Solvent (Recommended for Scale-Up)

Rationale: Uses high temperature to overcome the activation energy barrier. The evolution of HCl gas (if no base is used) or precipitation of amine salts drives the reaction.

Materials:

-

2-Amino-5-nitrobenzonitrile (1.0 eq)

-

Chloroacetyl chloride (1.5 eq)

-

Solvent: Toluene (anhydrous)

Protocol:

-

Suspension: Suspend 2-amino-5-nitrobenzonitrile (10 mmol) in Toluene (30 mL).

-

Addition: Add Chloroacetyl chloride (15 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (110°C) equipped with a condenser and a drying tube (CaCl₂).

-

Duration: Reflux for 2–4 hours. The solid starting material will gradually dissolve and react, often precipitating the product or remaining in solution depending on concentration.

-

Workup:

-

Cool to RT. If product crystallizes, filter directly and wash with cold toluene/hexanes.

-

If product remains soluble, concentrate the toluene to ~50% volume and add hexanes to induce precipitation.

-

-

Purification: Recrystallize from Ethanol or Toluene if necessary.

Characterization & Data Analysis

Expected Product Properties:

-

Chemical Formula:

-

Molecular Weight: 239.61 g/mol

-

Appearance: Pale yellow to off-white solid.

-

Solubility: Soluble in DMSO, DMF, Acetone; sparingly soluble in Toluene; insoluble in Water.

Spectroscopic Data (Typical):

| Technique | Feature | Expected Signal | Assignment |

| IR (ATR) | Nitrile | ~2230 cm⁻¹ | C≡N stretch |

| Amide | ~1680–1700 cm⁻¹ | C=O stretch (Amide I) | |

| Nitro | ~1520 & 1340 cm⁻¹ | NO₂ asymmetric/symmetric | |

| ¹H NMR | Amide Proton | δ 10.5–11.0 ppm (s) | -NH-CO- |

| (DMSO-d₆) | Aromatic | δ 8.5–8.8 ppm | Protons ortho to NO₂/CN |

| Methylene | δ 4.3–4.5 ppm (s) | -CH₂-Cl |

Applications: Quinazoline Synthesis Workflow

The chloroacetamide product is a versatile intermediate. The following workflow illustrates its conversion into a bioactive quinazoline scaffold.

Caption: Workflow for converting the chloroacetamide intermediate into a quinazoline scaffold.

Safety & Handling (MSDS Highlights)

-

Chloroacetyl Chloride:

-

Hazard: Extremely corrosive, lachrymator (tear gas), toxic by inhalation.

-

Handling: MUST be handled in a functioning fume hood. Wear double nitrile gloves and safety goggles. Hydrolyzes rapidly to release HCl gas.

-

-

2-Amino-5-nitrobenzonitrile:

-

Hazard: Toxic if swallowed, skin irritant. Nitro compounds can be absorbed through skin.

-

Handling: Avoid dust formation.

-

-

Waste Disposal:

-

Quench excess acid chloride with ice/water or dilute NaOH before disposal.

-

Dispose of organic filtrates (DMF/Toluene) in halogenated waste streams.

-

References

- Standard Acylation Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.

-